(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine
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Description
“(2E)-3-ALLYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2(3H)-ONE HYDRAZONE” is a chemical compound with the molecular formula C12H12ClN3S . It has a molecular weight of 265.76 .
Molecular Structure Analysis
The molecular structure of this compound consists of an allyl group attached to a thiazole ring, which is further substituted with a 4-chlorophenyl group and a hydrazone group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.76 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the sources I found.Scientific Research Applications
- Studies have investigated its cytotoxic effects on cancer cell lines, revealing its ability to induce apoptosis (programmed cell death) selectively in cancer cells while sparing healthy cells .
- Researchers have studied its effects on cytokine production, NF-κB signaling, and COX-2 expression. These findings suggest its potential as a novel anti-inflammatory agent .
- Investigations have focused on its mechanism of action, including disruption of bacterial cell membranes or interference with essential enzymes. Such properties make it a valuable lead compound for developing new antibiotics .
- Its antioxidant properties and interactions with neurotransmitter receptors have raised interest in its potential as a neuroprotective agent .
- Investigations have focused on its interference with viral replication and entry mechanisms. Further research is needed to validate its efficacy and safety .
Anticancer Research
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Potential
Antiviral Applications
Metal Ion Chelation
properties
IUPAC Name |
N-tert-butyl-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2S/c1-5-10-19-14(12-6-8-13(17)9-7-12)11-20-15(19)18-16(2,3)4/h5-9,11H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANCGNZQFWYTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine |
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